High-Affinity, Isoform-Selective MAO-A Inhibition Differentiates Ortho Isomer from Broader-Spectrum Phenylacetamide Analogs
N-[2-(Aminomethyl)phenyl]acetamide demonstrates sub-micromolar to low nanomolar inhibitory potency against Monoamine Oxidase A (MAO-A), with a pronounced isoform selectivity profile not observed in unsubstituted phenylacetamide baseline controls. Specifically, against human recombinant MAO-A, the compound exhibits an IC50 of 50 nM, while against rat brain MAO-A, it shows even higher potency with an IC50 of 2 nM [1]. Crucially, this activity is coupled with a significant selectivity window over MAO-B, where the compound exhibits an IC50 of 1,200 nM against the human isoform, translating to a 24-fold selectivity for MAO-A over MAO-B [1].
| Evidence Dimension | MAO-A vs MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Human MAO-A: IC50 = 50 nM; Rat MAO-A: IC50 = 2 nM; Human MAO-B: IC50 = 1,200 nM |
| Comparator Or Baseline | Human MAO-B (intra-compound selectivity) vs. Unsubstituted phenylacetamide baseline (lacks ortho-aminomethyl group; minimal MAO inhibition) |
| Quantified Difference | 24-fold selectivity for MAO-A over MAO-B (human isoforms) |
| Conditions | Human recombinant MAO-A/MAO-B expressed in Sf9 cells; 5-hydroxytryptamine substrate (MAO-A); rat brain MAO-A in nuclei-free homogenates; [14C]hydroxytryptamine substrate. |
Why This Matters
This quantifiable isoform selectivity enables target-specific neuropharmacology research without confounding off-target MAO-B effects, a critical differentiator for CNS drug discovery procurement.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): Affinity data for N-[2-(aminomethyl)phenyl]acetamide against MAO-A and MAO-B. View Source
